Bosentan-d4

Overview

Description

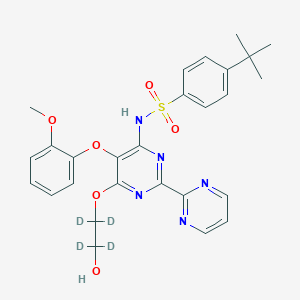

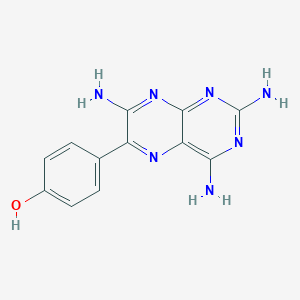

Bosentan-d4: is a deuterium-labeled variant of Bosentan, a dual endothelin receptor antagonist. Bosentan is primarily used to treat pulmonary arterial hypertension by blocking the action of endothelin molecules, which would otherwise promote the narrowing of blood vessels and lead to high blood pressure . The deuterium labeling in this compound is located on the hydroxyethoxy side chain, making it useful in various scientific studies .

Mechanism of Action

Bosentan-d4 exerts its effects by competitively antagonizing the binding of endothelin-1 to endothelin-A and endothelin-B receptors. Endothelin-1 is a neurohormone that causes vasoconstriction and promotes cell proliferation. By blocking these receptors, this compound prevents the deleterious effects of endothelin-1, leading to vasodilation and reduced blood pressure .

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial resuscitation and consult a doctor immediately . In case of skin contact, rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician .

Future Directions

Biochemical Analysis

Biochemical Properties

Bosentan-d4, like Bosentan, interacts with endothelin receptors A and B (ETA and ETB) . These interactions block the binding of endothelin-1 to its receptors, negating the deleterious effects of endothelin . Bosentan is highly protein-bound, with approximately 98% bound to albumin .

Cellular Effects

This compound is expected to have similar cellular effects as Bosentan. Bosentan has been shown to have significant effects on various types of cells and cellular processes . For instance, it has been found to delay the progression of atherosclerosis and enhance plaque stability in atherosclerotic ApoE−/− mice . It also influences cell function by impacting cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to endothelin receptors, thereby blocking the action of endothelin molecules . This prevents the narrowing of blood vessels and reduces high blood pressure . Bosentan is metabolized in the liver by the cytochrome P450 enzymes CYP2C9 and CYP3A4 .

Temporal Effects in Laboratory Settings

For instance, long-term administration of Bosentan has been found to improve exercise capacity and decrease the rate of clinical worsening in patients with pulmonary arterial hypertension .

Dosage Effects in Animal Models

In animal models, the effects of Bosentan have been shown to vary with different dosages . For instance, a study found that Bosentan had a substantial effect on the peak hypoglycemia produced by teneligliptin in rats .

Metabolic Pathways

This compound is expected to follow similar metabolic pathways as Bosentan. Bosentan is metabolized in the liver by the cytochrome P450 enzymes CYP2C9 and CYP3A4 . A study also identified a novel metabolite in the metabolism of Bosentan, suggesting the presence of additional metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not specifically documented. Bosentan, being a small molecule, is likely to be transported and distributed within cells and tissues via passive diffusion and active transport mechanisms .

Subcellular Localization

The subcellular localization of this compound is not specifically known. As a small molecule drug, it is likely to be distributed throughout the cell, including the cytoplasm and potentially the nucleus, depending on its specific interactions with cellular structures and molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Bosentan-d4 involves the incorporation of deuterium atoms into the Bosentan molecule. This is typically achieved through deuterium exchange reactions or by using deuterated reagents during the synthesis process. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to ensure the efficient incorporation of deuterium atoms. Techniques such as hot-melt extrusion and solvent evaporation are commonly used to produce this compound in large quantities .

Chemical Reactions Analysis

Types of Reactions: Bosentan-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s stability, metabolism, and potential interactions with other molecules .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce this compound.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can produce deuterated analogs with altered functional groups .

Scientific Research Applications

Chemistry: Bosentan-d4 is used as an internal standard in mass spectrometry to study the pharmacokinetics and metabolism of Bosentan. The deuterium labeling allows for precise quantification and analysis of the compound in biological samples .

Biology: In biological research, this compound is used to investigate the role of endothelin receptors in various physiological and pathological processes. It helps in understanding the mechanisms of diseases such as pulmonary hypertension and heart failure .

Medicine: this compound is used in clinical studies to evaluate the efficacy and safety of Bosentan in treating pulmonary arterial hypertension. It also aids in the development of new therapeutic strategies targeting endothelin receptors .

Industry: In the pharmaceutical industry, this compound is used in the development and quality control of Bosentan-based medications. It ensures the consistency and accuracy of drug formulations .

Comparison with Similar Compounds

Similar Compounds:

Ambrisentan: Another endothelin receptor antagonist used to treat pulmonary arterial hypertension. It selectively targets endothelin-A receptors.

Macitentan: A dual endothelin receptor antagonist similar to Bosentan but with improved efficacy and safety profile.

Sitaxentan: A selective endothelin-A receptor antagonist that was withdrawn from the market due to safety concerns.

Uniqueness of Bosentan-d4: this compound’s uniqueness lies in its deuterium labeling, which enhances its stability and allows for precise analytical studies. This makes it a valuable tool in pharmacokinetic and metabolic research, providing insights that are not possible with non-labeled compounds .

properties

IUPAC Name |

4-tert-butyl-N-[5-(2-methoxyphenoxy)-2-pyrimidin-2-yl-6-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)pyrimidin-4-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N5O6S/c1-27(2,3)18-10-12-19(13-11-18)39(34,35)32-23-22(38-21-9-6-5-8-20(21)36-4)26(37-17-16-33)31-25(30-23)24-28-14-7-15-29-24/h5-15,33H,16-17H2,1-4H3,(H,30,31,32)/i16D2,17D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJPICJJJRGTNOD-RZOBCMOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC1=NC(=NC(=C1OC2=CC=CC=C2OC)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C4=NC=CC=N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649157 | |

| Record name | 4-tert-Butyl-N-[6-{[2-hydroxy(~2~H_4_)ethyl]oxy}-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

555.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1065472-77-6 | |

| Record name | 4-tert-Butyl-N-[6-{[2-hydroxy(~2~H_4_)ethyl]oxy}-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methylthieno[3,4-b]pyridine](/img/structure/B19469.png)